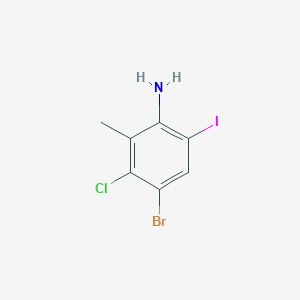
4-Bromo-3-chloro-6-iodo-2-methylaniline
Übersicht
Beschreibung
4-Bromo-3-chloro-6-iodo-2-methylaniline is a chemical compound with the molecular formula C6H4BrClIN . It falls within the class of anilines, which are aromatic compounds containing an amino group (NH2) attached to a benzene ring. The compound exhibits a crystalline appearance and may appear white to cream or purple in color .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation
One study explored the electrochemical oxidation of halogenated anilines, including compounds structurally related to 4-Bromo-3-chloro-6-iodo-2-methylaniline, in acetonitrile solution. It was found that the oxidation process for bromo- and iodo-anilines results in the formation of oxidized forms of brominated 4-amino-diphenylamines and brominated anilines, suggesting a potential pathway for synthesizing complex organic compounds through electrochemical means (Kádár et al., 2001).
Supramolecular Equivalence
Another investigation focused on the supramolecular structures formed by halogenated compounds, highlighting the isostructural nature of iodo, bromo, chloro, and ethynyl derivatives in certain 4-phenoxyanilines. This study's insights into conditional isomorphism could inform the design of materials and compounds with specific crystalline properties (Dey & Desiraju, 2004).
Methyl Halide Production in Plants
Research into the genetic control of methyl halide production in Arabidopsis thaliana revealed that the enzyme responsible for this process can catalyze the methylation of chloride, bromide, and iodide to produce methyl halides. This finding not only sheds light on natural methyl halide sources but also suggests potential biotechnological applications in halogen cycling and organic synthesis (Rhew et al., 2003).
Multikilogram-Scale Synthesis
A study detailed the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, employing a process that includes reaction with 4-bromo-3-methylaniline. This research demonstrates the compound's utility in large-scale organic synthesis, specifically through Suzuki coupling reactions, which are pivotal in pharmaceutical manufacturing (Ennis et al., 1999).
Crystal Structures of Substituted Anilines
A comparative study of crystal structures among halogenated anilines underscored the unique properties conferred by different halogen substituents, including bromo, chloro, and iodo groups. Such research can guide the design of new materials with tailored electronic and structural properties (Dey et al., 2003).
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-6-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClIN/c1-3-6(9)4(8)2-5(10)7(3)11/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQLFMRWDIWJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)I)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-6-iodo-2-methylaniline | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)
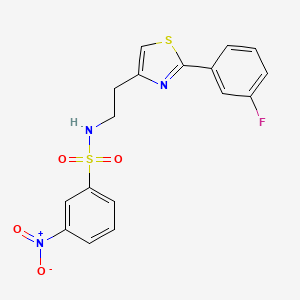
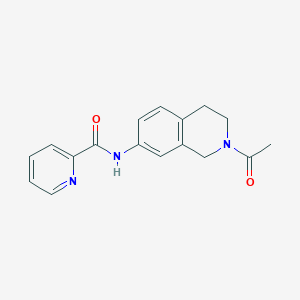
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)
![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)
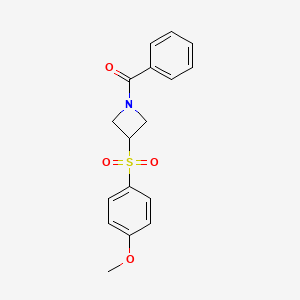
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
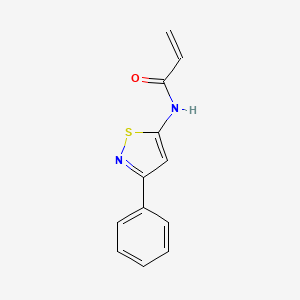
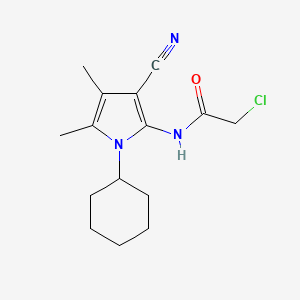
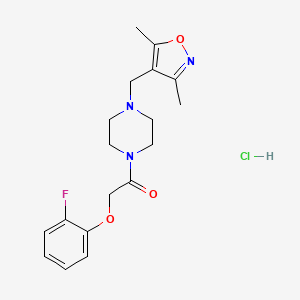
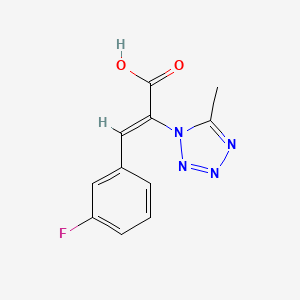
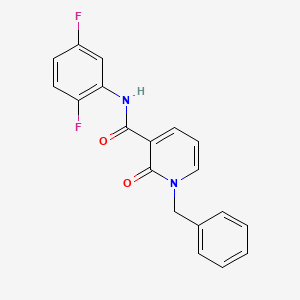
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)